molecular formula C18H17N3S B12146770 N'-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylimidoformamide

N'-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylimidoformamide

Cat. No.: B12146770
M. Wt: 307.4 g/mol
InChI Key: CSRIIUSJQWSVFI-CPNJWEJPSA-N
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Description

N’-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a complex organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4,5-diphenyl-1,3-thiazole-2-amine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various halogenating agents and nucleophiles; reactions are conducted under controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1,3-thiazol-2-amine: Shares the thiazole ring structure but lacks the N,N-dimethylmethanimidamide group.

    4,5-diphenyl-1,3-thiazol-2-yl)phenol: Contains a phenol group instead of the N,N-dimethylmethanimidamide group.

    3-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]phenol: Similar structure with an amino group attached to the phenol ring.

Uniqueness

N’-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific combination of the thiazole ring and the N,N-dimethylmethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3S

Molecular Weight

307.4 g/mol

IUPAC Name

N'-(4,5-diphenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C18H17N3S/c1-21(2)13-19-18-20-16(14-9-5-3-6-10-14)17(22-18)15-11-7-4-8-12-15/h3-13H,1-2H3/b19-13+

InChI Key

CSRIIUSJQWSVFI-CPNJWEJPSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C)C=NC1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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